Mavatrep

Description

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

a transient receptor potential vanilloid 1 antagonist; structure in first source

Structure

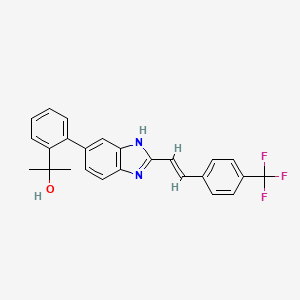

2D Structure

3D Structure

Properties

IUPAC Name |

2-[2-[2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-3H-benzimidazol-5-yl]phenyl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21F3N2O/c1-24(2,31)20-6-4-3-5-19(20)17-10-13-21-22(15-17)30-23(29-21)14-9-16-7-11-18(12-8-16)25(26,27)28/h3-15,31H,1-2H3,(H,29,30)/b14-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORDHXXHTBUZRCN-NTEUORMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1C2=CC3=C(C=C2)N=C(N3)C=CC4=CC=C(C=C4)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=CC=CC=C1C2=CC3=C(C=C2)N=C(N3)/C=C/C4=CC=C(C=C4)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90241905 | |

| Record name | Mavatrep | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90241905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956274-94-5 | |

| Record name | α,α-Dimethyl-2-[2-[(1E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1H-benzimidazol-6-yl]benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=956274-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mavatrep [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956274945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mavatrep | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12875 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mavatrep | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90241905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MAVATREP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F197218T99 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mavatrep's Mechanism of Action in Sensory Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mavatrep (JNJ-39439335) is an investigational oral analgesic agent that acts as a potent, selective, and competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2] This document provides a comprehensive technical overview of the core mechanism of action of this compound in sensory neurons. It details the molecular interactions, downstream signaling consequences, and the experimental basis for its analgesic effects, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Introduction: Targeting TRPV1 for Analgesia

The TRPV1 receptor, a non-selective cation channel, is a key integrator of noxious stimuli in primary sensory neurons.[3][4] It is activated by a variety of exogenous and endogenous factors, including capsaicin (the pungent component of chili peppers), noxious heat (>43°C), and acidic conditions (low pH).[3] In inflammatory and neuropathic pain states, the expression and sensitivity of TRPV1 are upregulated, contributing to peripheral and central sensitization and the perception of pain. By competitively blocking the activation of TRPV1, this compound aims to inhibit the initial signaling cascade of pain transmission in nociceptive sensory neurons, thereby producing an analgesic effect.

Molecular Mechanism of Action

This compound exerts its pharmacological effect by directly competing with activating ligands for the binding site on the TRPV1 receptor. This competitive antagonism prevents the conformational changes necessary for channel opening and subsequent cation influx (primarily Ca²⁺ and Na⁺) into the sensory neuron. The inhibition of this initial depolarization step is the cornerstone of this compound's analgesic activity.

Binding Affinity and Potency

In vitro studies have demonstrated this compound's high affinity and potency for the human TRPV1 receptor.

| Parameter | Value | Cell Line | Assay Type | Reference |

| Kᵢ (Binding Affinity) | 6.5 nM | hTRPV1-expressing cells | Radioligand Binding Assay | Not explicitly stated, but inferred from potency data |

| IC₅₀ (Inhibitory Concentration) | 4.6 nM | HEK293 cells expressing hTRPV1 | Capsaicin-induced Ca²⁺ influx | Not explicitly stated, but inferred from potency data |

Signaling Pathways in Sensory Neurons

The antagonism of TRPV1 by this compound interrupts several key downstream signaling events that are crucial for the generation and propagation of pain signals.

Inhibition of Nociceptive Signaling Cascade

Under normal and pathological conditions, the activation of TRPV1 leads to a cascade of intracellular events. This compound's blockade of the receptor prevents these downstream processes.

Caption: this compound's antagonism of the TRPV1 receptor.

Experimental Evidence and Protocols

The mechanism of action of this compound has been elucidated through a series of preclinical and clinical studies. Below are detailed protocols for key experiments.

In Vitro Characterization

This assay is fundamental for determining the inhibitory potency of TRPV1 antagonists like this compound.

Objective: To quantify the inhibitory effect of this compound on capsaicin-induced calcium influx in cells expressing the human TRPV1 receptor.

Experimental Workflow:

Caption: Workflow for Capsaicin-Induced Calcium Influx Assay.

Detailed Protocol:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human TRPV1 (hTRPV1) receptor are cultured in appropriate media and conditions.

-

Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.

-

Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) in a buffered saline solution for 60 minutes at 37°C.

-

Compound Pre-incubation: After dye loading, the cells are washed, and varying concentrations of this compound are added to the wells. The plates are incubated for 15-30 minutes.

-

Capsaicin Stimulation: A fixed concentration of capsaicin (typically at its EC₈₀) is added to the wells to stimulate the TRPV1 channels.

-

Fluorescence Measurement: Changes in intracellular calcium are monitored in real-time using a fluorescence plate reader.

-

Data Analysis: The peak fluorescence intensity is measured, and the data are normalized to the response of capsaicin alone. An IC₅₀ curve is generated to determine the concentration of this compound that inhibits 50% of the capsaicin-induced response.

This technique provides a direct measure of the effect of this compound on the ion channel function of TRPV1.

Objective: To characterize the inhibitory effect of this compound on capsaicin-evoked currents in individual sensory neurons.

Experimental Workflow:

Caption: Workflow for Patch-Clamp Electrophysiology.

Detailed Protocol:

-

Neuron Isolation: Dorsal Root Ganglion (DRG) neurons are dissected from rats or mice and dissociated into single cells.

-

Cell Culture: Neurons are plated on coated coverslips and cultured for 24-48 hours.

-

Patch-Clamp Recording: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a single neuron (whole-cell configuration).

-

Current Measurement: The neuron is voltage-clamped at a holding potential of -60 mV.

-

Capsaicin Application: A solution containing capsaicin (e.g., 1 µM) is perfused over the neuron to activate TRPV1 channels, resulting in an inward current.

-

This compound Application: this compound at various concentrations is co-applied with capsaicin to assess its ability to block the capsaicin-evoked current.

-

Data Analysis: The amplitude of the inward current is measured before and after the application of this compound to determine the percentage of inhibition.

Preclinical In Vivo Models

Preclinical studies in animal models of pain are crucial for evaluating the analgesic efficacy of this compound.

This model assesses the ability of a compound to reverse inflammatory pain.

Objective: To evaluate the efficacy of this compound in reducing thermal hyperalgesia in a rat model of localized inflammation.

Experimental Workflow:

Caption: Workflow for Carrageenan-Induced Thermal Hyperalgesia.

Detailed Protocol:

-

Animals: Male Sprague-Dawley rats (180-220 g) are used.

-

Baseline Measurement: The baseline paw withdrawal latency to a radiant heat source is measured using a plantar test apparatus (Hargreaves method).

-

Inflammation Induction: A 1% solution of lambda-carrageenan is injected into the plantar surface of one hind paw.

-

Drug Administration: this compound or vehicle is administered orally at a specified time before or after the carrageenan injection.

-

Thermal Hyperalgesia Assessment: Paw withdrawal latency is measured at various time points (e.g., 1, 2, 3, and 4 hours) after drug administration.

-

Data Analysis: The paw withdrawal latencies are compared between the this compound-treated and vehicle-treated groups to determine the analgesic effect.

This model induces a more persistent inflammatory pain state.

Objective: To assess the sustained analgesic effect of this compound in a chronic inflammatory pain model.

Experimental Workflow:

Caption: Workflow for CFA-Induced Thermal Hyperalgesia.

Detailed Protocol:

-

Animals: Male Sprague-Dawley rats (180-220 g) are used.

-

Baseline Measurement: Baseline paw withdrawal latency to a thermal stimulus is determined.

-

Inflammation Induction: Complete Freund's Adjuvant (CFA) is injected into the plantar surface of one hind paw to induce a persistent inflammatory response.

-

Development of Hyperalgesia: Thermal hyperalgesia is allowed to develop over several days.

-

Drug Administration: this compound or vehicle is administered orally.

-

Assessment: Paw withdrawal latency is measured at multiple time points post-dosing to assess the magnitude and duration of the analgesic effect.

This translational model provides evidence of target engagement in vivo.

Objective: To demonstrate that this compound can block the physiological response to TRPV1 activation in vivo.

Detailed Protocol:

-

Animals: Male Sprague Dawley rats are used.

-

Drug Administration: this compound is administered orally at doses ranging from 0.3 to 30 mg/kg.

-

Capsaicin Application: After a set pre-treatment time, a solution of capsaicin (e.g., 1 mg) is applied topically to a defined area of the skin.

-

Flare Measurement: The resulting neurogenic inflammation (flare), characterized by increased blood flow, is measured using laser Doppler flowmetry.

-

Data Analysis: The area and intensity of the flare are quantified and compared between this compound- and vehicle-treated animals to determine the dose-dependent inhibition of the TRPV1-mediated response. An ED₅₀ value of 1.9 mg/kg was determined for this compound in this model.

Clinical Evaluation

Phase 1 clinical trials in healthy volunteers and patients with osteoarthritis have provided crucial information on the safety, pharmacokinetics, and pharmacodynamics of this compound.

Key Findings from Clinical Trials:

-

Pharmacokinetics: this compound exhibits a prolonged terminal half-life of 30-86 hours.

-

Pharmacodynamics: this compound treatment resulted in dose-related increases in the heat pain detection threshold and tolerance. It also effectively reduced capsaicin-induced flare in human subjects.

-

Efficacy in Osteoarthritis: In patients with painful knee osteoarthritis, a single 50mg dose of this compound was associated with a significant reduction in pain compared to placebo.

-

Adverse Events: The most common adverse events are related to its mechanism of action and include altered temperature sensation (feeling hot or cold) and a potential for minor thermal burns due to decreased heat perception.

Conclusion

This compound is a selective, competitive antagonist of the TRPV1 receptor with a well-defined mechanism of action in sensory neurons. By blocking the activation of TRPV1, this compound effectively inhibits the initial steps of the nociceptive signaling cascade, leading to analgesia. This mechanism has been robustly demonstrated through a combination of in vitro and in vivo preclinical studies, and further supported by pharmacodynamic and efficacy data from early-phase clinical trials. The development of this compound represents a targeted approach to pain management by modulating a key receptor involved in the pathophysiology of chronic pain.

References

- 1. isrctn.com [isrctn.com]

- 2. ISRCTN [isrctn.com]

- 3. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Sensory TRP Channels: The Key Transducers of Nociception and Pain - PMC [pmc.ncbi.nlm.nih.gov]

Mavatrep's Engagement with the TRPV1 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mavatrep (JNJ-39439335) is an orally active, selective, and potent competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2] This channel, a non-selective cation channel, is a critical integrator of noxious stimuli, including heat, protons (low pH), and chemical agonists like capsaicin, the pungent component of chili peppers.[3][4][5] Its central role in pain and inflammatory pathways has positioned it as a key therapeutic target for novel analgesics. This technical guide provides an in-depth analysis of this compound's binding affinity for the TRPV1 receptor, detailing the experimental methodologies used to quantify this interaction and the associated signaling pathways.

Quantitative Analysis of this compound-TRPV1 Interaction

The affinity of this compound for the human TRPV1 (hTRPV1) receptor and its functional potency have been determined through in vitro assays. The data consistently demonstrate a high-affinity interaction and potent antagonism of agonist-induced channel activation.

Binding Affinity and Functional Potency

| Parameter | Value | Cell Line | Description |

| Ki | 6.5 nM | HEK293 cells expressing hTRPV1 | Inhibition constant, representing the binding affinity of this compound to the hTRPV1 receptor, determined via a competitive radioligand binding assay using [3H]-Resiniferatoxin. |

| IC50 | 4.6 nM | HEK293 cells expressing hTRPV1 | Half-maximal inhibitory concentration, indicating the concentration of this compound required to inhibit 50% of the capsaicin-induced calcium influx. |

| IC50 (rat) | 21 nM | HEK293 cells expressing rTRPV1 | Half-maximal inhibitory concentration against the rat TRPV1 receptor, indicating some species-specific differences in potency. |

| IC50 (pH) | 6.8 nM | HEK293 cells expressing hTRPV1 | Half-maximal inhibitory concentration for the inhibition of TRPV1 activation by low pH (5.0). |

| IC50 (capsaicin, electrophysiology) | 23 nM | HEK293 cells expressing hTRPV1 | Half-maximal inhibitory concentration determined by whole-cell patch clamp electrophysiology, measuring the inhibition of capsaicin-induced currents. |

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the binding and functional antagonism of this compound at the TRPV1 receptor.

Radioligand Competition Binding Assay for Ki Determination

This assay quantifies the affinity of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the hTRPV1 receptor.

Materials:

-

Membrane Preparation: Membranes from HEK293 cells stably expressing the human TRPV1 receptor.

-

Radioligand: [3H]-Resiniferatoxin ([3H]-RTX), a high-affinity TRPV1 agonist.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-labeled TRPV1 ligand (e.g., unlabeled Resiniferatoxin).

-

Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C) and a vacuum harvester.

-

Scintillation Counter: For quantifying radioactivity.

Procedure:

-

Membrane Preparation:

-

HEK293 cells expressing hTRPV1 are harvested and homogenized in a cold lysis buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the binding buffer to a specific protein concentration.

-

-

Assay Setup:

-

A constant amount of membrane preparation is added to each well of a 96-well plate.

-

A fixed concentration of [3H]-RTX (typically at or near its Kd value) is added.

-

Increasing concentrations of this compound are added to compete for binding.

-

A set of wells containing a saturating concentration of unlabeled RTX is included to determine non-specific binding.

-

-

Incubation:

-

The plate is incubated (e.g., for 60 minutes at 37°C) to allow the binding reaction to reach equilibrium.

-

-

Filtration:

-

The incubation is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioactivity.

-

-

Quantification:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The IC50 value is determined by fitting the competition data to a sigmoidal dose-response curve.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Influx Assay for IC50 Determination

This functional assay measures the ability of an antagonist to block the increase in intracellular calcium that occurs upon agonist-induced activation of the TRPV1 channel.

Objective: To determine the IC50 of this compound for the inhibition of capsaicin-induced Ca2+ influx.

Materials:

-

Cell Line: HEK293 cells stably expressing the hTRPV1 receptor.

-

Agonist: Capsaicin.

-

Test Compound: this compound.

-

Calcium Indicator Dye: A fluorescent Ca2+ indicator such as Fluo-4 AM or Fura-2 AM.

-

Assay Buffer: A physiological salt solution (e.g., Hank's Balanced Salt Solution).

-

Fluorescence Plate Reader: To measure changes in intracellular calcium.

Procedure:

-

Cell Preparation:

-

HEK293-hTRPV1 cells are seeded into 96-well plates and grown to confluence.

-

-

Dye Loading:

-

The cells are loaded with a Ca2+ indicator dye by incubating them with the AM ester form of the dye, which can cross the cell membrane.

-

-

Compound Incubation:

-

The cells are pre-incubated with varying concentrations of this compound for a defined period (e.g., 25 minutes).

-

-

Agonist Stimulation:

-

The plate is placed in a fluorescence plate reader.

-

A baseline fluorescence reading is taken.

-

Capsaicin is added to the wells to activate the TRPV1 channels, and the change in fluorescence is monitored over time.

-

-

Data Analysis:

-

The increase in fluorescence upon capsaicin addition corresponds to the influx of Ca2+.

-

The inhibitory effect of this compound at each concentration is calculated relative to the response in the absence of the antagonist.

-

The IC50 value is determined by plotting the percent inhibition against the log concentration of this compound and fitting the data to a dose-response curve.

-

TRPV1 Signaling Pathway and Mechanism of this compound Action

TRPV1 is a polymodal ion channel that, upon activation, allows the influx of cations, primarily Ca2+ and Na+. This influx depolarizes the neuron, leading to the generation of an action potential and the sensation of pain. This compound, as a competitive antagonist, binds to the TRPV1 receptor, likely at or near the agonist binding site, thereby preventing agonists like capsaicin from activating the channel.

Activation of TRPV1 can also be modulated by various intracellular signaling pathways. For instance, protein kinase A (PKA) and protein kinase C (PKC) can phosphorylate the channel, sensitizing it and lowering its activation threshold.

Conclusion

This compound demonstrates high-affinity binding to the human TRPV1 receptor and potent functional antagonism of its activation by various stimuli. The quantitative data, derived from robust in vitro assays such as radioligand binding and calcium influx studies, firmly establish its mechanism of action. As a selective, competitive TRPV1 antagonist, this compound represents a targeted approach to modulating the pain pathways, holding potential for the development of novel analgesic therapies. Further investigation into its clinical efficacy and safety profile is ongoing.

References

Mavatrep: A Technical Deep Dive into a Novel TRPV1 Antagonist for Chronic Inflammatory Pain

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Mavatrep (JNJ-39439335), an investigational, potent, and selective competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, for the treatment of chronic inflammatory pain. This document synthesizes preclinical and clinical data, details experimental methodologies, and visualizes key biological pathways and workflows to support further research and development in this area.

Core Mechanism of Action: Targeting the TRPV1 Pathway

This compound exerts its analgesic effects by antagonizing the TRPV1 receptor, a non-selective cation channel predominantly expressed in nociceptive sensory neurons.[1] In chronic inflammatory conditions, various inflammatory mediators are released, leading to the sensitization of TRPV1 channels. This sensitization lowers the threshold for activation by thermal and chemical stimuli, contributing to thermal hyperalgesia and allodynia. This compound, by blocking this receptor, aims to mitigate the pain signals originating from inflamed tissues.[2]

TRPV1 Signaling Pathway in Inflammatory Pain

The following diagram illustrates the key components of the TRPV1 signaling pathway in the context of inflammation and its inhibition by this compound. Inflammatory mediators activate G-protein coupled receptors (GPCRs) and Receptor Tyrosine Kinases (RTKs), initiating downstream signaling cascades involving Protein Kinase A (PKA) and Protein Kinase C (PKC). These kinases phosphorylate the TRPV1 channel, increasing its sensitivity. This compound acts as a competitive antagonist, preventing the binding of activating ligands to the TRPV1 receptor.

Preclinical Efficacy in Inflammatory Pain Models

This compound has demonstrated significant efficacy in animal models of inflammatory pain, specifically in carrageenan- and complete Freund's adjuvant (CFA)-induced thermal hyperalgesia in rats.[2]

Quantitative Preclinical Efficacy Data

| Model | This compound Dose (oral) | Endpoint | Result |

| Carrageenan-Induced Thermal Hyperalgesia | 0.1, 0.3, 1, 3, 10 mg/kg | Reversal of Thermal Hypersensitivity | ED50: 0.18 mg/kg, ED80: 0.48 mg/kg[3] |

| CFA-Induced Thermal Hyperalgesia | 1, 3, 10, 30 mg/kg | Reversal of Thermal Hypersensitivity | ED50: 1.8 mg/kg, ED80: 7.8 mg/kg[1] |

Experimental Protocols: Preclinical Inflammatory Pain Models

This model induces acute inflammation and thermal hyperalgesia.

This model establishes a more persistent inflammatory state.

Clinical Studies in Chronic Inflammatory Pain

This compound has been evaluated in Phase 1 studies involving healthy volunteers and patients with osteoarthritis (OA) of the knee, a common chronic inflammatory pain condition.

Clinical Efficacy in Knee Osteoarthritis

A Phase 1b study evaluated the analgesic efficacy of a single 50 mg dose of this compound in patients with painful knee osteoarthritis. Another study assessed multiple ascending doses.

| Study | This compound Dose | Primary Endpoint | Result vs. Placebo | p-value |

| Single Dose Study (Mayorga et al.) | 50 mg | 4-h postdose Sum of Pain Intensity Difference (SPID) after stair-climbing (PASC) | Least Square Mean Difference: 1.5 | 0.005 |

| Single Dose Study (Mayorga et al.) | 50 mg | 2-h Pain Intensity Difference (PID) after stair-climbing | Least Square Mean Difference: 0.7 | 0.029 |

| Multiple Dose Study (Manitpisitkul et al.) | 25 mg and 50 mg (once daily for 21 days) | Mean reduction from baseline in pain intensity at rest on day 22 | Greater reduction than placebo | < 0.05 |

| Multiple Dose Study (Manitpisitkul et al.) | 25 mg and 50 mg (once daily for 21 days) | Mean reduction from baseline in pain intensity after stair-climbing on day 22 | Greater reduction than placebo | < 0.05 |

In a study with multiple doses, a responder analysis was conducted, defining a responder as a patient with at least a 30% reduction in pain intensity after stair climbing.

| This compound Dose (once daily for 21 days) | Responder Rate |

| 10 mg | 67% |

| 25 mg | 100% |

| 50 mg | 100% |

| Placebo | 50% |

Experimental Protocol: Phase 1b Study in Knee Osteoarthritis (Single Dose)

This study was a randomized, placebo- and active-controlled, 3-way crossover trial.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. TRPV1 antagonist JNJ-39439335 (this compound) demonstrates proof of pharmacology in healthy men: a first-in-human, double-blind, placebo-controlled, randomized, sequential group study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

Investigating Mavatrep in Neuropathic Pain Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mavatrep (JNJ-39439335) is a potent and selective competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in pain signaling pathways.[1][2][3] While extensive research has been conducted on its efficacy in inflammatory pain models and clinical trials for osteoarthritis, its specific application in neuropathic pain models is less documented in publicly available literature. This technical guide consolidates the existing knowledge on this compound, outlines the scientific rationale for its investigation in neuropathic pain, and provides detailed experimental protocols for its evaluation in established preclinical models. The document is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of this compound for neuropathic pain.

Introduction to this compound and its Mechanism of Action

This compound is an orally bioavailable small molecule that selectively targets the TRPV1 receptor.[1] The TRPV1 receptor, a non-selective cation channel, is a well-established integrator of noxious stimuli, including heat, protons (low pH), and endogenous inflammatory mediators like capsaicin.[4] In neuropathic pain states, which arise from damage or dysfunction of the somatosensory nervous system, TRPV1 expression and sensitization are often upregulated in primary sensory neurons, contributing to peripheral and central sensitization and the characteristic symptoms of allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain from a painful stimulus). By competitively blocking the TRPV1 receptor, this compound is designed to inhibit the signaling cascade that leads to the sensation of pain.

Preclinical Data for this compound in Pain Models

Efficacy in Inflammatory Pain Models

Preclinical studies in rats have shown that this compound significantly attenuates thermal hyperalgesia in both the carrageenan-induced and Complete Freund's Adjuvant (CFA)-induced models of inflammatory pain.

| Model | Species | Endpoint | Route of Administration | Key Findings |

| Carrageenan-induced Thermal Hyperalgesia | Rat | Thermal Paw Withdrawal Latency | Oral (p.o.) | Dose-dependent reversal of thermal hyperalgesia. |

| Complete Freund's Adjuvant (CFA)-induced Thermal Hyperalgesia | Rat | Thermal Paw Withdrawal Latency | Oral (p.o.) | Sustained reversal of thermal hyperalgesia. |

Table 1: Summary of this compound Preclinical Efficacy in Inflammatory Pain Models.

Investigating this compound in Neuropathic Pain Models: Experimental Protocols

The following sections detail the standard experimental protocols for two widely used rodent models of neuropathic pain: the Chronic Constriction Injury (CCI) model and the Spinal Nerve Ligation (SNL) model. These protocols are presented as a guide for how a compound like this compound would be evaluated for its potential efficacy in treating neuropathic pain.

Chronic Constriction Injury (CCI) Model

The CCI model is a well-characterized model of peripheral nerve injury that produces robust and long-lasting behavioral signs of neuropathic pain.

-

Anesthesia: Anesthetize the rodent (e.g., Sprague-Dawley rat) with an appropriate anesthetic agent (e.g., isoflurane).

-

Incision: Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.

-

Ligation: Carefully dissect the sciatic nerve from the surrounding connective tissue. Place four loose ligatures (e.g., 4-0 chromic gut suture) around the nerve, spaced approximately 1 mm apart. The ligatures should be tightened until they elicit a brief twitch in the corresponding hind limb.

-

Closure: Suture the muscle and skin layers.

-

Post-operative Care: Administer post-operative analgesics and monitor the animal for signs of distress.

-

Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold (PWT) is determined by applying filaments of increasing bending force to the plantar surface of the hind paw.

-

Thermal Hyperalgesia: Assessed using the Hargreaves test. A radiant heat source is applied to the plantar surface of the hind paw, and the paw withdrawal latency (PWL) is measured.

-

Vehicle: A suitable vehicle for this compound (e.g., 20% hydroxypropyl-beta-cyclodextrin) should be used as a control.

-

Dosing: this compound would be administered orally (p.o.) at a range of doses determined from pharmacokinetic and inflammatory pain model data. Dosing can be acute (a single dose) or chronic (daily dosing for a set period).

-

Timeline: Behavioral testing should be conducted at baseline (before surgery), post-surgery to confirm the development of neuropathic pain, and at various time points after this compound or vehicle administration.

Spinal Nerve Ligation (SNL) Model

The SNL model produces a more localized and specific nerve injury compared to the CCI model.

-

Anesthesia: Anesthetize the rodent as described for the CCI model.

-

Incision: Make a dorsal midline incision at the level of the L4-S2 vertebrae.

-

Exposure: Dissect the paraspinal muscles to expose the L5 and L6 spinal nerves.

-

Ligation: Tightly ligate the L5 spinal nerve with a silk suture. In some variations, both the L5 and L6 spinal nerves are ligated.

-

Closure: Suture the muscle and skin layers.

-

Post-operative Care: Provide post-operative care as in the CCI model.

The same behavioral tests for mechanical allodynia (von Frey) and thermal hyperalgesia (Hargreaves) as described for the CCI model are used.

The dosing paradigm for this compound in the SNL model would be similar to that described for the CCI model, with appropriate vehicle controls and a range of doses administered either acutely or chronically.

Signaling Pathways and Visualizations

TRPV1 Signaling in Neuropathic Pain

The following diagram illustrates the proposed mechanism of action of this compound in the context of neuropathic pain signaling.

This compound blocks the activation of the TRPV1 receptor on nociceptive neurons.

Experimental Workflow for Preclinical Neuropathic Pain Study

The diagram below outlines a typical experimental workflow for evaluating the efficacy of this compound in a rodent model of neuropathic pain.

A typical workflow for assessing this compound in a neuropathic pain model.

Conclusion and Future Directions

This compound, a selective TRPV1 antagonist, holds promise as a potential therapeutic for neuropathic pain based on its mechanism of action and its demonstrated efficacy in inflammatory pain models. While direct preclinical evidence in established neuropathic pain models is currently lacking in the public literature, the experimental protocols and scientific rationale outlined in this guide provide a solid framework for future investigations. Further research is warranted to fully elucidate the efficacy of this compound in alleviating the debilitating symptoms of neuropathic pain and to translate these findings into clinical applications. Such studies should focus on establishing a clear dose-response relationship, evaluating its effects on both mechanical and thermal hypersensitivity, and exploring its potential in different etiologies of neuropathic pain.

References

- 1. mdpi.com [mdpi.com]

- 2. TRPV1 antagonist JNJ-39439335 (this compound) demonstrates proof of pharmacology in healthy men: a first-in-human, double-blind, placebo-controlled, randomized, sequential group study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MAC Clinical Research Announces Clinical Development of this compound, a TRPV1 Antagonist Analgesic Drug - MAC Clinical Research [macplc.com]

- 4. The dual role of TRPV1 in peripheral neuropathic pain: pain switches caused by its sensitization or desensitization - PMC [pmc.ncbi.nlm.nih.gov]

Mavatrep's Effect on Nociceptor Sensitization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mavatrep (formerly JNJ-39439335) is an orally active, selective, and potent competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2] TRPV1 is a non-selective cation channel predominantly expressed in primary sensory neurons, where it functions as a key integrator of noxious stimuli, including heat, protons (low pH), and various endogenous and exogenous chemical ligands like capsaicin.[3][4] Activation of TRPV1 on nociceptors leads to the influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the initiation of pain signals. In inflammatory conditions, the expression and sensitivity of TRPV1 are upregulated, contributing to peripheral sensitization and the heightened pain perception characteristic of thermal hyperalgesia and allodynia.

This technical guide provides an in-depth overview of the pharmacological properties of this compound, its mechanism of action in attenuating nociceptor sensitization, and detailed experimental protocols from key preclinical and clinical studies.

Core Mechanism of Action: TRPV1 Antagonism

This compound exerts its analgesic effects by directly blocking the activation of the TRPV1 receptor. By competitively binding to the receptor, it prevents endogenous and exogenous agonists from inducing the conformational changes necessary for channel opening and subsequent cation influx. This blockade effectively dampens the excitability of nociceptive neurons, thereby reducing the sensation of pain, particularly in states of hypersensitivity.

Signaling Pathway

The following diagram illustrates the signaling pathway of TRPV1 activation and its inhibition by this compound.

Preclinical Pharmacology

This compound has demonstrated potent and selective antagonism of the TRPV1 receptor in in vitro assays and significant analgesic efficacy in rodent models of inflammatory pain.

In Vitro Activity

The in vitro potency of this compound has been characterized by its binding affinity (Ki) for the human TRPV1 receptor and its ability to inhibit capsaicin-induced calcium influx in cells expressing the receptor.

| Parameter | Species | Value | Reference |

| Ki | Human | 6.5 nM | [2] |

| IC50 (Capsaicin-induced Ca²⁺ influx) | Human | 4.6 nM | |

| IC50 (Capsaicin-induced Ca²⁺ influx) | Rat | 21 nM |

In Vivo Efficacy in Inflammatory Pain Models

This compound has been shown to effectively reverse thermal hypersensitivity in two standard rat models of inflammatory pain: the Complete Freund's Adjuvant (CFA) model and the carrageenan model.

| Model | Parameter | Route of Administration | Value | Plasma Concentration | Reference |

| CFA-induced Thermal Hypersensitivity | ED50 | Oral | 1.8 mg/kg | 41.9 ng/mL | |

| ED80 | Oral | 7.8 mg/kg | 270.8 ng/mL | ||

| Carrageenan-induced Thermal Hypersensitivity | ED50 | Oral | 0.18 mg/kg | 3.8 ng/mL | |

| ED80 | Oral | 0.48 mg/kg | 9.2 ng/mL | ||

| Capsaicin-induced Flare (Rat) | ED50 | Oral | 1.9 mg/kg | 67.6 ± 44.9 ng/mL |

Clinical Pharmacology

Clinical studies in healthy volunteers and patients with osteoarthritis have evaluated the pharmacokinetics, pharmacodynamics, safety, and efficacy of this compound.

Pharmacokinetics in Healthy Volunteers

Following single oral doses, this compound exhibits a predictable pharmacokinetic profile.

| Dose | Cmax (ng/mL) | Tmax (hours) | Half-life (hours) | Reference |

| 1 mg | ~6 | 2-4 | 30-86 | |

| Up to 225 mg | Dose-dependent increase | 2-4 | 30-86 |

Pharmacodynamics and Efficacy

This compound has demonstrated target engagement in humans through its effects on heat pain perception and capsaicin-induced flare. Clinical efficacy has been observed in patients with osteoarthritis of the knee.

| Study Population | Endpoint | Dose | Outcome | Reference |

| Healthy Volunteers | Heat Pain Detection Threshold | Dose-related increase | Significant increase vs. placebo | |

| Heat Pain Tolerance | Dose-related increase | Significant increase vs. placebo | ||

| Capsaicin-induced Flare Area & Intensity | 50 mg | Complete blocking at 144 hours post-dose | ||

| Knee Osteoarthritis Patients | Pain After Stair Climbing (PASC) | 50 mg (single dose) | Significant reduction vs. placebo | |

| WOMAC Pain Score | 50 mg (single dose) | Significant improvement vs. placebo |

Experimental Protocols

In Vitro: Capsaicin-Induced Calcium Influx Assay

This protocol describes a method for assessing the inhibitory activity of this compound on capsaicin-induced calcium influx in HEK293 cells stably expressing the human TRPV1 receptor.

Detailed Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with the human TRPV1 gene are cultured in DMEM/F12 medium supplemented with 10% FBS and 0.5 mg/mL Geneticin.

-

Plating: Cells are seeded into 96-well black-walled, clear-bottom plates at a density that allows for a confluent monolayer on the day of the assay.

-

Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffered salt solution for approximately 1 hour at 37°C.

-

Compound Incubation: After washing to remove extracellular dye, cells are pre-incubated with varying concentrations of this compound or vehicle (DMSO) for 5 to 25 minutes.

-

Capsaicin Challenge and Measurement: The plate is placed in a fluorescence plate reader (e.g., FLIPR Tetra). Baseline fluorescence is measured before the automated addition of a capsaicin solution (e.g., to a final concentration of 100 nM to 1 µM). Fluorescence intensity is then monitored over time to measure the intracellular calcium concentration change.

-

Data Analysis: The increase in fluorescence upon capsaicin addition is quantified. The inhibitory effect of this compound is calculated as a percentage of the response in vehicle-treated cells. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo: Carrageenan-Induced Thermal Hyperalgesia in Rats

This protocol details the induction of inflammatory pain and the assessment of this compound's analgesic effect on thermal hypersensitivity.

Detailed Methodology:

-

Animals: Male Sprague-Dawley rats (195-350 g) are used.

-

Baseline Thermal Sensitivity: Rats are placed in individual Plexiglas chambers on a glass floor. A radiant heat source is positioned under the plantar surface of the hind paw, and the time taken for the rat to withdraw its paw (paw withdrawal latency) is recorded. This is the baseline measurement.

-

Drug Administration: this compound (at doses ranging from 0.1 to 10 mg/kg) or vehicle is administered orally (p.o.) as a single dose.

-

Induction of Inflammation: A solution of lambda-carrageenan (e.g., 100 µl of a 2% w/v solution in saline) is injected subcutaneously into the plantar surface of one hind paw.

-

Assessment of Thermal Hyperalgesia: Paw withdrawal latency is measured again at various time points after the carrageenan injection (e.g., 3 hours). A reduction in paw withdrawal latency in the vehicle-treated group indicates thermal hyperalgesia.

-

Data Analysis: The effect of this compound is determined by its ability to reverse the carrageenan-induced decrease in paw withdrawal latency. The dose required to produce 50% (ED50) and 80% (ED80) reversal of hyperalgesia is calculated.

In Vivo: CFA-Induced Thermal Hyperalgesia in Rats

This protocol is for a more persistent model of inflammatory pain.

Detailed Methodology:

-

Animals and Baseline Measurement: Similar to the carrageenan model, male Sprague-Dawley rats are used, and baseline thermal sensitivity is established.

-

Drug Administration: this compound (at doses ranging from 1 to 30 mg/kg) or vehicle is administered orally.

-

Induction of Inflammation: Complete Freund's Adjuvant (CFA; e.g., 100 µl) is injected into the plantar surface of one hind paw. This induces a more prolonged inflammatory response compared to carrageenan.

-

Assessment of Thermal Hyperalgesia: Paw withdrawal latency is typically measured 24 hours after CFA injection and at subsequent time points.

-

Data Analysis: The analgesic effect of this compound is quantified as the reversal of CFA-induced thermal hyperalgesia, and ED50/ED80 values are determined.

Clinical: Capsaicin-Induced Flare in Healthy Volunteers

This protocol assesses the pharmacodynamic effect of this compound on a TRPV1-mediated physiological response in humans.

Detailed Methodology:

-

Subjects: Healthy male volunteers are enrolled.

-

Drug Administration: Subjects receive a single oral dose of this compound or placebo.

-

Capsaicin Application: At a specified time post-dose, a solution or cream containing capsaicin (e.g., 1%) is applied topically to a defined area of the skin, typically on the forearm.

-

Flare Measurement: The area of the resulting flare (vasodilation) is measured at various time points. This can be done by tracing the visually distinct red area or by using more objective methods like laser Doppler imaging or infrared thermography.

-

Data Analysis: The area and intensity of the flare in the this compound-treated group are compared to the placebo group to determine the extent of TRPV1 antagonism.

Conclusion

This compound is a potent and selective TRPV1 antagonist with a clear mechanism of action in attenuating nociceptor sensitization. Preclinical studies have robustly demonstrated its efficacy in animal models of inflammatory pain. Early clinical trials have confirmed its target engagement in humans and have shown promising analgesic effects in patients with osteoarthritis. The detailed data and protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on novel analgesics targeting the TRPV1 pathway. Further clinical development will be necessary to fully establish the therapeutic potential and safety profile of this compound in various chronic pain conditions.

References

- 1. TRPV1 antagonist JNJ-39439335 (this compound) demonstrates proof of pharmacology in healthy men: a first-in-human, double-blind, placebo-controlled, randomized, sequential group study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]

- 4. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Mavatrep's Role in Modulating Pain Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mavatrep (JNJ-39439335) is an orally active, potent, and selective competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2] The TRPV1 receptor, a non-selective cation channel, is a critical integrator of noxious stimuli, including heat, protons (low pH), and various endogenous and exogenous chemical ligands such as capsaicin.[3][4] Its activation on primary sensory neurons plays a pivotal role in the initiation and propagation of pain signals, making it a key target for the development of novel analgesics.[3] This technical guide provides an in-depth overview of this compound's mechanism of action, its effects in preclinical and clinical models of pain, and detailed experimental protocols for key studies.

Core Mechanism of Action: Competitive Antagonism of the TRPV1 Receptor

This compound exerts its analgesic effects by directly competing with activating ligands for the binding site on the TRPV1 receptor. This competitive antagonism prevents the conformational changes necessary for channel opening, thereby inhibiting the influx of cations (primarily Ca²⁺ and Na⁺) into the neuron. This blockade of ion influx prevents the depolarization of nociceptive nerve fibers, thus inhibiting the transmission of pain signals to the central nervous system.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding this compound's pharmacological profile and efficacy.

Table 1: In Vitro Activity of this compound

| Parameter | Species | Value | Reference |

| Ki | Human | 6.5 nM | |

| IC₅₀ (Capsaicin-induced Ca²⁺ influx) | Human (HEK293 cells) | 4.6 nM |

Table 2: Preclinical Efficacy of this compound in Rat Models of Inflammatory Pain

| Model | Parameter | Dose | Result | Corresponding Plasma Level | Reference |

| Carrageenan-induced Thermal Hyperalgesia | ED₅₀ | 0.18 mg/kg (p.o.) | Complete reversal | 3.8 ng/mL | |

| ED₈₀ | 0.48 mg/kg (p.o.) | Complete reversal | 9.2 ng/mL | ||

| Complete Freund's Adjuvant (CFA)-induced Thermal Hyperalgesia | ED₅₀ | 1.8 mg/kg (p.o.) | Complete reversal | 41.9 ng/mL | |

| ED₈₀ | 7.8 mg/kg (p.o.) | Complete reversal | 270.8 ng/mL |

Table 3: Pharmacokinetics of Single Oral Doses of this compound in Healthy Male Volunteers

| Dose | Tmax (hours) | t½ (hours) | Reference |

| Single Ascending Doses | ~2 - 4 | 30 - 86 |

Table 4: Clinical Efficacy of this compound in Patients with Knee Osteoarthritis

| Treatment | N | Primary Endpoint | Result | p-value | Reference |

| This compound (50 mg single dose) | 32 | 4-h postdose Sum of Pain Intensity Difference (SPID) vs. Placebo | Statistically significant reduction in pain | p=0.005 | |

| Naproxen (500 mg twice daily) | 32 | 4-h postdose Sum of Pain Intensity Difference (SPID) vs. Placebo | Statistically significant reduction in pain | Not reported | |

| Placebo | 32 | - | - | - |

Experimental Protocols

Preclinical Models of Inflammatory Pain

1. Carrageenan-Induced Thermal Hyperalgesia in Rats

-

Animals: Male Sprague-Dawley rats.

-

Induction of Inflammation: A subcutaneous injection of carrageenan solution in saline is administered into the plantar surface of one hind paw.

-

Drug Administration: this compound is administered orally (p.o.) at various doses.

-

Assessment of Thermal Hyperalgesia: Paw withdrawal latency to a radiant heat source is measured at specific time points post-carrageenan and drug administration. A decrease in paw withdrawal latency in the carrageenan-injected paw compared to the contralateral paw or baseline indicates thermal hyperalgesia. The efficacy of this compound is determined by its ability to reverse this decrease in paw withdrawal latency.

2. Complete Freund's Adjuvant (CFA)-Induced Thermal Hyperalgesia in Rats

-

Animals: Male Sprague-Dawley rats.

-

Induction of Inflammation: A subcutaneous injection of CFA is administered into the plantar surface of one hind paw to induce a more persistent inflammatory state.

-

Drug Administration: this compound is administered orally at various doses.

-

Assessment of Thermal Hyperalgesia: Paw withdrawal latency to a radiant heat source is measured. The ability of this compound to increase the paw withdrawal latency in the CFA-injected paw indicates its anti-hyperalgesic effect.

3. Capsaicin-Induced Flare in Rats

-

Animals: Anesthetized male Sprague-Dawley rats.

-

Drug Administration: this compound or vehicle is administered orally.

-

Induction of Flare: A solution of capsaicin is applied topically to a defined area of the skin.

-

Assessment of Flare: Dermal blood flow is measured using a laser Doppler imager at baseline and at various time points after capsaicin application. The flare response is quantified as the increase in blood flow in the area surrounding the capsaicin application. The efficacy of this compound is determined by its ability to block or reduce the capsaicin-induced increase in dermal blood flow.

Clinical Trials

Phase 1 Single Ascending Dose Study in Healthy Volunteers

-

Study Design: A double-blind, randomized, placebo-controlled, sequential group study.

-

Participants: Healthy male volunteers.

-

Intervention: Single oral ascending doses of this compound or placebo.

-

Assessments:

-

Safety and Tolerability: Monitoring of adverse events, vital signs, ECGs, and clinical laboratory tests.

-

Pharmacokinetics: Serial blood samples are collected to determine the plasma concentrations of this compound over time.

-

Pharmacodynamics:

-

Heat Pain Threshold and Tolerance: A thermal stimulator is used to apply controlled heat stimuli to the skin, and the temperature at which the participant first perceives pain (threshold) and the maximum tolerable temperature (tolerance) are recorded.

-

Capsaicin-Induced Flare: The protocol is similar to the preclinical model, with topical capsaicin application and measurement of dermal blood flow.

-

-

Phase 1b Efficacy Study in Patients with Osteoarthritis of the Knee

-

Study Design: A randomized, placebo- and active-controlled, 3-way crossover study.

-

Participants: Patients with painful knee osteoarthritis.

-

Intervention: A single oral dose of 50 mg this compound, 500 mg naproxen twice-daily, and placebo, with a washout period between treatments.

-

Primary Efficacy Endpoint: Pain reduction measured by the 4-hour post-dose sum of pain intensity difference (SPID) based on an 11-point Numerical Rating Scale (NRS) for pain after a standardized stair-climbing exercise.

-

Secondary Efficacy Endpoints: Patient-reported pain scores, the Western Ontario and McMaster Universities Arthritis Index (WOMAC) questionnaire, and use of rescue medication.

Visualization of Signaling Pathways and Experimental Workflows

Caption: this compound's antagonism of the TRPV1 receptor blocks pain signaling.

Caption: Workflow for preclinical evaluation of this compound's efficacy.

Caption: Logical progression of early-phase clinical development for this compound.

Conclusion and Future Directions

This compound has demonstrated a clear mechanism of action as a selective, competitive TRPV1 antagonist with a consistent pharmacological profile from in vitro assays to clinical studies. Preclinical data robustly support its efficacy in models of inflammatory pain, and early clinical trials have shown a promising analgesic signal in patients with osteoarthritis, a condition with significant unmet medical need. The primary adverse events observed, such as altered temperature sensation, are consistent with the mechanism of TRPV1 antagonism.

Further research is warranted to fully elucidate the therapeutic potential of this compound. This includes larger Phase II and III clinical trials to establish a comprehensive efficacy and safety profile in various chronic pain conditions. Additionally, studies exploring the potential for minimizing mechanism-related adverse events through dose optimization or patient selection will be crucial for its successful development as a novel, non-opioid analgesic.

References

- 1. Sensitization of TRPV1 by EP1 and IP reveals peripheral nociceptive mechanism of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TRPV1 antagonist JNJ-39439335 (this compound) demonstrates proof of pharmacology in healthy men: a first-in-human, double-blind, placebo-controlled, randomized, sequential group study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Frontiers | A journey from molecule to physiology and in silico tools for drug discovery targeting the transient receptor potential vanilloid type 1 (TRPV1) channel [frontiersin.org]

An In-depth Technical Guide to the Discovery and Synthesis of Mavatrep (JNJ-39439335)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mavatrep (JNJ-39439335) is a potent, selective, and orally bioavailable competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. Developed for the treatment of pain, this compound has demonstrated significant analgesic effects in preclinical models of inflammatory pain and has shown target engagement and a signal for efficacy in early-phase clinical trials. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of this compound. Detailed experimental protocols for key assays and structured data tables are presented to facilitate further research and development in the field of TRPV1 antagonism.

Introduction: The Rationale for TRPV1 Antagonism in Pain Therapy

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a non-selective cation channel predominantly expressed in primary sensory neurons. It functions as a polymodal integrator of noxious stimuli, including heat (>42°C), acidosis (pH < 6), and endogenous inflammatory mediators, as well as exogenous vanilloids like capsaicin, the pungent component of chili peppers. Its crucial role in pain signaling and neurogenic inflammation has made it a compelling target for the development of novel analgesics.[1] this compound emerged from a drug discovery program aimed at identifying potent and selective TRPV1 antagonists with favorable pharmacokinetic properties for the treatment of chronic pain conditions, such as osteoarthritis.[1][2]

Discovery of this compound: From Lead to Clinical Candidate

The discovery of this compound originated from a lead optimization campaign centered on a benzo[d]imidazole scaffold. This chemical series was identified through high-throughput screening and subsequent medicinal chemistry efforts to improve potency, selectivity, and drug-like properties. The optimization process focused on modifications at three key positions of the benzo[d]imidazole core: the 2-substituted 5-phenyl headgroup, the benzo[d]imidazole platform itself, and a phenyl tail group at the two-position. This systematic approach led to the identification of trans-2-(2-{2-[2-(4-Trifluoromethyl-phenyl)-vinyl]-1H-benzimidazol-5-yl}-phenyl)-propan-2-ol, later named this compound.[3]

The key structural features of this compound, including the trifluoromethyl-phenyl-vinyl tail, were found to be critical for its high affinity and potent antagonism of the human TRPV1 receptor.[3]

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process, with the key transformations being the formation of the (E)-6-bromo-2-(4-(trifluoromethyl)styryl)-1H-benzo[d]imidazole intermediate and a subsequent Suzuki coupling reaction.

Synthetic Scheme

Caption: High-level synthetic route to this compound.

Key Experimental Protocol: Suzuki Coupling

The following is a representative protocol based on established Suzuki coupling methodologies for similar heterocyclic compounds.

Objective: To couple (E)-6-bromo-2-(4-(trifluoromethyl)styryl)-1H-benzo[d]imidazole with 3,3-dimethyl-3H-benzo[c]oxaborol-1-ol to yield this compound.

Materials:

-

(E)-6-bromo-2-(4-(trifluoromethyl)styryl)-1H-benzo[d]imidazole

-

3,3-dimethyl-3H-benzo[c]oxaborol-1-ol

-

Palladium catalyst (e.g., Pd(PPh3)4 or a pre-catalyst system)

-

Base (e.g., K3PO4 or Cs2CO3)

-

Solvent (e.g., dioxane/water mixture)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

To a reaction vessel, add (E)-6-bromo-2-(4-(trifluoromethyl)styryl)-1H-benzo[d]imidazole (1 equivalent), 3,3-dimethyl-3H-benzo[c]oxaborol-1-ol (1.5-2 equivalents), and the base (2-3 equivalents).

-

Purge the vessel with an inert gas for 15-20 minutes.

-

Add the degassed solvent system (e.g., 10:1 dioxane:water).

-

Add the palladium catalyst (typically 2-5 mol%).

-

Heat the reaction mixture to 80-100°C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Mechanism of Action and In Vitro Pharmacology

This compound is a selective and potent competitive antagonist of the TRPV1 receptor. It exhibits high affinity for human TRPV1 channels and effectively blocks their activation by various stimuli.

TRPV1 Signaling Pathway

Caption: this compound competitively antagonizes the TRPV1 channel, blocking activation by noxious stimuli.

In Vitro Potency

The potency of this compound has been characterized in various in vitro assays.

| Parameter | Species | Value | Reference |

| Ki | Human | 6.5 nM | |

| IC50 (Capsaicin-induced Ca2+ influx) | Human (HEK293 cells) | 4.6 nM | |

| IC50 (pH-induced activation) | Human | 6.8 nM |

Experimental Protocol: Capsaicin-Induced Ca2+ Influx Assay

Objective: To determine the inhibitory potency (IC50) of this compound on capsaicin-induced calcium influx in HEK293 cells stably expressing the human TRPV1 channel.

Materials:

-

HEK293 cells stably expressing human TRPV1

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Capsaicin stock solution

-

This compound stock solution and serial dilutions

-

384-well black, clear-bottom microplates

-

Fluorescent plate reader with automated liquid handling

Procedure:

-

Cell Plating: Seed TRPV1-expressing HEK293 cells into 384-well plates at an appropriate density and incubate overnight to allow for cell attachment.

-

Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 45-60 minutes at 37°C.

-

Compound Incubation: Wash the cells to remove excess dye. Add serial dilutions of this compound or vehicle control to the wells and incubate for a predetermined time (e.g., 25 minutes) at room temperature.

-

Capsaicin Challenge and Signal Detection: Place the plate in a fluorescent plate reader. Add a solution of capsaicin (at a concentration that elicits a sub-maximal response, e.g., EC80) to all wells.

-

Data Acquisition: Immediately begin recording fluorescent signals at appropriate excitation and emission wavelengths over a period of several minutes.

-

Data Analysis: Calculate the change in fluorescence intensity (ΔF) for each well. Plot the percentage inhibition of the capsaicin response against the concentration of this compound. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Preclinical In Vivo Pharmacology

This compound has demonstrated robust efficacy in rodent models of inflammatory pain.

In Vivo Efficacy in Pain Models

| Model | Species | Endpoint | ED50 / ED80 | Corresponding Plasma Level (ng/mL) | Reference |

| Carrageenan-induced Thermal Hyperalgesia | Rat | Reversal of thermal hypersensitivity | ED50: 0.18 mg/kg, ED80: 0.48 mg/kg | ED50: 3.8, ED80: 9.2 | |

| Complete Freund's Adjuvant (CFA)-induced Thermal Hyperalgesia | Rat | Reversal of thermal hypersensitivity | ED50: 1.8 mg/kg, ED80: 7.8 mg/kg | ED50: 41.9, ED80: 270.8 | |

| Capsaicin-induced Flare | Rat | Blockade of flare | ED50: 1.9 mg/kg | 67.6 ± 44.9 |

Experimental Protocol: Carrageenan-Induced Thermal Hyperalgesia in Rats

Objective: To evaluate the efficacy of this compound in reversing thermal hyperalgesia in a rat model of acute inflammation.

Materials:

-

Male Sprague-Dawley rats (180-220 g)

-

1-2% (w/v) λ-carrageenan solution in sterile saline

-

This compound formulation for oral administration

-

Plantar test apparatus (Hargreaves' test)

-

Standard animal handling and dosing equipment

Procedure:

-

Acclimation and Baseline Measurement: Acclimate rats to the testing environment and the plantar test apparatus. Measure baseline paw withdrawal latency to a radiant heat stimulus for both hind paws.

-

Induction of Inflammation: Administer an intraplantar injection of carrageenan (e.g., 100 µL of a 2% solution) into the plantar surface of one hind paw.

-

Drug Administration: At a specified time post-carrageenan injection (e.g., 2 hours), administer this compound or vehicle orally.

-

Assessment of Thermal Hyperalgesia: At various time points after drug administration (e.g., 30, 60, 120, and 180 minutes), re-measure the paw withdrawal latency of both hind paws using the plantar test apparatus. A cut-off time is typically used to prevent tissue damage.

-

Data Analysis: Calculate the paw withdrawal latency for each animal at each time point. The reversal of hyperalgesia is determined by the increase in withdrawal latency in the ipsilateral (carrageenan-injected) paw compared to the vehicle-treated group. Calculate the ED50 value based on the dose-response relationship.

Clinical Development

This compound has progressed through Phase 1 and into Phase 2 clinical trials. These studies have provided valuable information on its safety, tolerability, pharmacokinetics, and pharmacodynamics in humans.

Clinical Trial Workflow

Caption: Overview of the clinical development stages for this compound.

Human Pharmacokinetics (Single Dose)

| Parameter | Value | Population | Reference |

| Tmax (time to peak concentration) | 2 - 4 hours | Healthy Men | |

| t1/2 (terminal half-life) | 30 - 86 hours | Healthy Men | |

| t1/2 (terminal half-life) | 68 - 101 hours | Healthy Japanese Men | |

| t1/2 (terminal half-life) | 82 - 130 hours | Healthy Caucasian Men | |

| Elimination | Predominantly non-renal | Healthy Men |

Safety and Tolerability

In Phase 1 studies, this compound was generally well-tolerated at single doses up to 225 mg. The most common treatment-emergent adverse events were related to its mechanism of action as a TRPV1 antagonist and included feelings of being hot or cold, thermohypoesthesia (reduced temperature sensation), and minor thermal burns. An increase in body temperature was also observed, which is a known class effect of TRPV1 antagonists.

Clinical Efficacy

In a study involving patients with knee osteoarthritis, a single 50mg dose of this compound demonstrated a significant reduction in pain compared to placebo. A multiple-dose study also showed a signal for efficacy in an osteoarthritis pain model. These findings supported the progression of this compound to larger Phase 2 studies for chronic pain.

Conclusion

This compound (JNJ-39439335) is a well-characterized, potent, and selective TRPV1 antagonist that has emerged from a rigorous discovery and development process. Its robust preclinical efficacy, favorable pharmacokinetic profile, and demonstrated target engagement in humans underscore its potential as a novel analgesic for chronic pain. The data and methodologies presented in this guide provide a comprehensive resource for researchers in the field of pain and TRPV1 pharmacology. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in managing chronic pain conditions.

References

Mavatrep: A Novel Non-Opioid Analgesic Targeting TRPV1

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Mavatrep (JNJ-39439335) is an investigational, orally active, selective, and competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in pain signaling pathways.[1][2][3][4] This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical and clinical data, and detailed experimental methodologies. By presenting quantitative data in structured tables and visualizing key pathways and workflows, this guide aims to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel non-opioid analgesics.

Introduction

The transient receptor potential vanilloid type 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel predominantly expressed in nociceptive sensory neurons.[5] It functions as a polymodal integrator of noxious stimuli, including heat, protons (low pH), and various endogenous and exogenous chemical ligands like capsaicin. Activation of TRPV1 leads to a cascade of events culminating in the sensation of pain. Consequently, antagonism of the TRPV1 receptor presents a promising therapeutic strategy for the management of various pain states, offering a potential alternative to traditional opioid analgesics with a more favorable side-effect profile.

This compound has emerged as a potent and selective competitive antagonist of the TRPV1 receptor. Preclinical and clinical studies have demonstrated its potential as an effective analgesic, particularly in the context of chronic pain conditions such as osteoarthritis.

Mechanism of Action

This compound exerts its analgesic effect by directly and competitively binding to the TRPV1 receptor, thereby preventing its activation by endogenous ligands. This blockade inhibits the influx of cations (primarily Ca2+ and Na+) into the neuron, which is the initial step in the generation of a nociceptive signal. The prevention of this ion influx effectively dampens the pain signal at its origin.

Signaling Pathway

The binding of an agonist (e.g., capsaicin, heat, protons) to the TRPV1 receptor induces a conformational change, opening the channel pore and allowing cation influx. This leads to depolarization of the neuronal membrane and the initiation of an action potential. This compound, as a competitive antagonist, occupies the agonist binding site without activating the channel, thus preventing this signaling cascade.

Preclinical Data

A series of in vitro and in vivo preclinical studies have been conducted to characterize the potency, selectivity, and efficacy of this compound.

In Vitro Potency and Selectivity

This compound has demonstrated high affinity and potent antagonism of the human TRPV1 (hTRPV1) channel in in vitro assays.

| Parameter | Value | Cell Line | Assay Description |

| Ki | 6.5 nM | - | Radioligand binding assay assessing affinity for hTRPV1 channels. |

| IC50 | 4.6 nM | HEK293 cells expressing hTRPV1 | Inhibition of capsaicin-induced Ca2+ influx. |

In Vivo Efficacy in Animal Models

This compound has shown significant analgesic effects in rodent models of inflammatory pain.

| Animal Model | Treatment | Key Findings |

| Carrageenan-induced thermal hyperalgesia (Rat) | This compound (0.1, 0.3, 1, 3, 10 mg/kg, p.o.) | Complete reversal of thermal hypersensitivity. ED50 = 0.18 mg/kg, ED80 = 0.48 mg/kg. |

| Complete Freund's Adjuvant (CFA)-induced thermal hyperalgesia (Rat) | This compound (1, 3, 10, 30 mg/kg, p.o.) | Complete reversal of thermal hypersensitivity. |

| Capsaicin-induced flare (Rat) | This compound (0.3–30 mg/kg, p.o.) | Dose-dependent blockade of flare. ED50 = 1.9 mg/kg. |

Clinical Data

This compound has undergone Phase I and is currently in Phase IIb clinical development for chronic osteoarthritis pain.

Pharmacokinetics

Pharmacokinetic properties of this compound have been assessed in healthy volunteers.

| Parameter | Value | Population | Study Design |

| Time to Peak Plasma Concentration (tmax) | ~2 to 4 hours | Healthy Men | Single Ascending Dose |

| Half-life (t1/2) | 30–86 hours | Healthy Men | Single Ascending Dose |

| Clearance | Negligible renal clearance | Healthy Men | Single Ascending Dose |

| Steady State | Reached in approximately 14 days | Healthy Japanese Men | Multiple Ascending Dose |

Clinical Efficacy

Clinical trials have demonstrated the analgesic efficacy of this compound in patients with osteoarthritis.

| Study Phase | Population | Dosing | Primary Endpoint | Key Results |

| Phase 1b | Patients with painful knee osteoarthritis | Single dose of 50mg this compound | Pain reduction after stair-climbing | Statistically significant improvement in pain, stiffness, and physical function compared to placebo. |

| Phase 1 (Multiple Dose) | Patients with knee osteoarthritis | 10, 25, or 50 mg once daily | Pain intensity at rest and after stair climbing | Significant reduction in pain intensity at 25 mg and 50 mg doses compared to placebo. |

Safety and Tolerability

This compound has been generally well-tolerated in clinical trials. The most common treatment-emergent adverse events are consistent with the mechanism of action of TRPV1 antagonists and include:

-

Feeling hot or cold

-

Thermohypoesthesia (reduced temperature sensation)

-

Paresthesia

-

Minor thermal burns (due to decreased heat perception)

An increase in body temperature has also been observed, which is a known class effect of TRPV1 antagonists.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro Calcium Influx Assay

This protocol describes a representative method for assessing the inhibitory effect of this compound on capsaicin-induced calcium influx in a cell-based assay.

Materials:

-

HEK293 cells stably expressing human TRPV1

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

96-well black-walled, clear-bottom plates

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

This compound stock solution (in DMSO)

-

Capsaicin stock solution (in ethanol)

Procedure:

-

Cell Plating: Seed HEK293-hTRPV1 cells into 96-well plates at an appropriate density and allow them to adhere and grow for 24 hours.

-

Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the loading solution. Incubate for 30-60 minutes at 37°C.

-

Washing: Gently wash the cells twice with assay buffer to remove any extracellular dye.

-

Compound Addition: Add serial dilutions of this compound (or vehicle control) to the wells and incubate for 15-30 minutes at room temperature.

-

Stimulation: Add a pre-determined concentration of capsaicin to all wells to stimulate the TRPV1 channels.

-

Data Acquisition: Immediately measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR) at an appropriate excitation/emission wavelength (e.g., 494/516 nm for Fluo-4).

-

Analysis: The inhibition of the capsaicin-induced calcium influx by this compound is calculated, and the IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo Capsaicin-Induced Flare Model in Rats

This protocol outlines a method to assess the in vivo efficacy of this compound in a translational model of neurogenic inflammation.

Materials:

-

Male Sprague-Dawley rats

-

This compound formulation for oral administration

-

Capsaicin solution for topical application

-

Anesthesia (e.g., isoflurane)

-

Laser Doppler flowmeter